molecular formula C12H9ClO2 B6370264 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% CAS No. 1262001-91-1

4-(2-Chloro-5-hydroxyphenyl)phenol, 95%

Cat. No. B6370264
CAS RN: 1262001-91-1
M. Wt: 220.65 g/mol
InChI Key: QXQQXNQXYJRUAK-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxyphenyl)phenol, 95% (4-CHP) is an aromatic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a colorless solid that is soluble in water and ethanol, and it has a melting point of 138-140°C. 4-CHP has been used in a variety of laboratory experiments and research projects, and its unique properties have made it an important tool in the synthesis of various compounds.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used as a catalyst in the synthesis of various compounds, such as amino acids, peptides, and steroids. It has also been used in the synthesis of heterocyclic compounds, such as thiophenes, pyrimidines, and quinolines. Additionally, 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% has been used in the synthesis of various organic dyes and pigments, as well as in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% is based on its ability to form a complex with a variety of substrates. In the case of heterocyclic compounds, 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% forms a complex with the substrate, which then undergoes a series of reactions to form the desired product. In the case of organic dyes and pigments, 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% forms a complex with the substrate, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% have not been extensively studied. However, it has been shown that 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% has the potential to affect the activity of enzymes and other proteins, as well as the expression of genes. Additionally, 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% has been shown to interact with cell membrane receptors, which could potentially lead to changes in cell signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is stable in aqueous solutions and can be used in a variety of reactions. Furthermore, it has the potential to catalyze the synthesis of a wide range of compounds.
However, there are also some limitations to using 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% in laboratory experiments. First, it is not very soluble in organic solvents, which can limit its use in certain reactions. Additionally, it can be toxic if not handled properly, and it can cause skin and eye irritation.

Future Directions

There are a variety of potential future directions for the use of 4-(2-Chloro-5-hydroxyphenyl)phenol, 95%. First, it could be used to synthesize a variety of compounds, such as pharmaceuticals, organic dyes and pigments, and heterocyclic compounds. Additionally, it could be used as a catalyst in the synthesis of various compounds, such as amino acids, peptides, and steroids. Furthermore, it could be used to study the biochemical and physiological effects of various compounds. Finally, it could be used to study the effects of various compounds on cell signaling pathways and gene expression.

Synthesis Methods

4-(2-Chloro-5-hydroxyphenyl)phenol, 95% is produced through a two-step synthesis process. First, 2-chloro-5-hydroxybenzaldehyde is reacted with sodium hydroxide in an aqueous solution, resulting in the formation of the intermediate 2-chloro-5-hydroxybenzyl alcohol. This intermediate is then reacted with phenol in the presence of sulfuric acid, forming 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% as the final product. The reaction is conducted at a temperature of 70-80°C and a pressure of 1-2 atm.

properties

IUPAC Name

4-chloro-3-(4-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-12-6-5-10(15)7-11(12)8-1-3-9(14)4-2-8/h1-7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQQXNQXYJRUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683523
Record name 6-Chloro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262001-91-1
Record name 6-Chloro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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